molecular formula C20H19FN8S B11070701 (4-Amino-6-{[5-(4-fluorophenyl)-4-methyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))methylphenylamine

(4-Amino-6-{[5-(4-fluorophenyl)-4-methyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))methylphenylamine

Cat. No.: B11070701
M. Wt: 422.5 g/mol
InChI Key: ZOOWSGCUNTZQPD-UHFFFAOYSA-N
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Description

(4-Amino-6-{[5-(4-fluorophenyl)-4-methyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))methylphenylamine is a complex organic compound that features a combination of triazole, triazine, and phenylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-6-{[5-(4-fluorophenyl)-4-methyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))methylphenylamine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the triazole and triazine intermediates, followed by their coupling with the phenylamine derivative. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-6-{[5-(4-fluorophenyl)-4-methyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))methylphenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-6-{[5-(4-fluorophenyl)-4-methyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))methylphenylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its triazole and triazine moieties are known to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop treatments for diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and specific interactions with other materials.

Mechanism of Action

The mechanism of action of (4-Amino-6-{[5-(4-fluorophenyl)-4-methyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))methylphenylamine involves its interaction with molecular targets such as enzymes, receptors, and proteins. The triazole and triazine groups can form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-6-{[5-(4-chlorophenyl)-4-methyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))methylphenylamine
  • (4-Amino-6-{[5-(4-bromophenyl)-4-methyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))methylphenylamine
  • (4-Amino-6-{[5-(4-methylphenyl)-4-methyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))methylphenylamine

Uniqueness

The uniqueness of (4-Amino-6-{[5-(4-fluorophenyl)-4-methyl(1,2,4-triazol-3-ylthio)]methyl}(1,3,5-triazin-2-yl))methylphenylamine lies in the presence of the fluorophenyl group, which can enhance its biological activity and stability. The fluorine atom can influence the compound’s electronic properties, making it more reactive and selective in its interactions with molecular targets.

Properties

Molecular Formula

C20H19FN8S

Molecular Weight

422.5 g/mol

IUPAC Name

6-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-N-methyl-2-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H19FN8S/c1-28(15-6-4-3-5-7-15)19-24-16(23-18(22)25-19)12-30-20-27-26-17(29(20)2)13-8-10-14(21)11-9-13/h3-11H,12H2,1-2H3,(H2,22,23,24,25)

InChI Key

ZOOWSGCUNTZQPD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=NC(=NC(=N2)N(C)C3=CC=CC=C3)N)C4=CC=C(C=C4)F

Origin of Product

United States

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